(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
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Overview
Description
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a hydroxyhexyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a suitable halogenated compound to form the phenoxy group.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The hydroxyhexyl group is esterified with hexanoic acid under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol derivative can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenol derivatives with different substituents.
Scientific Research Applications
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their structure and activity. The hydroxyhexyl ester moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate: Similar structure but with a shorter ester chain.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate: Similar structure but with a longer ester chain.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl pentanoate: Similar structure but with a different ester chain length.
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918531-70-1 |
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Molecular Formula |
C19H28O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] hexanoate |
InChI |
InChI=1S/C19H28O5/c1-2-3-4-11-19(22)24-15-17(21)9-5-6-12-23-18-10-7-8-16(13-18)14-20/h7-8,10,13-14,17,21H,2-6,9,11-12,15H2,1H3/t17-/m0/s1 |
InChI Key |
FSMLDRBOZFZXTK-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
Canonical SMILES |
CCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
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